Ribosomal protein L7b is encoded by the RPL7B gene in yeast and is also present in other eukaryotic organisms. The gene is located on chromosome XII in yeast, and its expression is tightly regulated according to the growth conditions of the cell. In Escherichia coli, homologous proteins exist that perform similar functions within the ribosome.
Ribosomal proteins are classified based on their location within the ribosome: L7b is part of the large subunit (50S in bacteria and 60S in eukaryotes). It interacts with ribosomal RNA and other proteins to form a functional ribosomal complex necessary for translation.
The synthesis of ribosomal protein L7b involves several key steps, primarily occurring in the nucleolus where ribosomal RNA is transcribed and processed. The following methods are commonly used for studying its synthesis:
The purification process typically begins with cell lysis, followed by centrifugation to separate soluble proteins from cellular debris. Ribosomal proteins can then be isolated using specific buffers that maintain their structural integrity while allowing for subsequent analyses.
Ribosomal protein L7b exhibits a characteristic structure that includes several alpha-helices and beta-sheets, contributing to its stability and functionality within the ribosome. It forms part of a larger ensemble with other ribosomal proteins and ribosomal RNA, creating a complex that facilitates translation.
Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional arrangement of L7b within the ribosome. These studies reveal how L7b interacts with rRNA and other proteins to stabilize the ribosomal structure during protein synthesis.
Ribosomal protein L7b participates in several biochemical reactions critical for translation:
Mass spectrometry has been employed to study these interactions quantitatively, allowing researchers to identify binding affinities and stoichiometries among ribosomal components.
The mechanism by which ribosomal protein L7b functions involves several key steps:
Functional assays have demonstrated that mutations or deletions in RPL7B can lead to defects in translation efficiency and fidelity, highlighting its essential role in this process.
Studies using differential scanning calorimetry have shown that L7b maintains structural integrity up to certain thermal thresholds before denaturation occurs.
Ribosomal protein L7b has several applications in scientific research:
Ribosomal proteins (RPs) are structural and functional components of ribosomes, universally conserved macromolecular complexes responsible for protein synthesis. Each ribosome consists of a small (40S in eukaryotes) and large (60S in eukaryotes) subunit, composed of ribosomal RNA (rRNA) and numerous RPs. In eukaryotes, the large 60S subunit contains 46–48 RPs (e.g., RPL7b) and three rRNA molecules (5S, 5.8S, and 28S) [1] [4]. RPs facilitate ribosome assembly, stabilize rRNA tertiary structure, and participate in translation initiation, elongation, and termination. They also ensure translational fidelity by mediating codon-anticodon recognition and peptidyl transferase activity [4] [6].
Table 1: Ribosome Subunit Composition Across Domains
Domain | Ribosome Size | Large Subunit (Proteins/rRNA) | Small Subunit (Proteins/rRNA) |
---|---|---|---|
Prokaryotes | 70S | 50S (33 proteins; 5S, 23S) | 30S (21 proteins; 16S) |
Eukaryotes | 80S | 60S (46–48 proteins; 5S, 5.8S, 28S) | 40S (33 proteins; 18S) |
Mitochondria | 55–70S | Variable (bacterial-like) | Variable (bacterial-like) |
Ribosomal protein L7b (RPL7b) is a eukaryote-specific component of the 60S large ribosomal subunit. It belongs to the L7/L12 family, which includes paralogs like RPL7a in yeast and functional analogs in prokaryotes (e.g., L30). Unlike bacterial L30, eukaryotic L7b contains extended N- and C-terminal domains critical for nuclear import and extraribosomal functions [3] [8]. In Saccharomyces cerevisiae (yeast), RPL7b is encoded by the RPL7B gene (YPL198W) and shares 75% sequence identity with its paralog RPL7a. Both are essential for ribosome biogenesis, but their depletion causes distinct pre-rRNA processing defects, indicating subfunctionalization after gene duplication [5] [10]. L7b homologs exist in mammals (e.g., human RPL7), underscoring its conserved role in translation and potential extraribosomal roles in cell cycle regulation [6] [10].
L7b was initially characterized in yeast through subtractive cDNA cloning from activated lymphocytes. Early studies noted its homology to mammalian L7 and bacterial L30, alongside unique nucleic acid-binding domains [3] [8]. The S. cerevisiae RPL7B gene was mapped to chromosome XVI and recognized as a paralog of RPL7A, arising from whole-genome duplication. Functional studies in the 2000s revealed its role in 60S subunit assembly, particularly in processing 27SA3 pre-rRNA to 27SB pre-rRNA [5] [10]. Advances in cryo-electron microscopy later positioned L7b within Domain II of the 60S subunit, adjacent to the polypeptide exit tunnel, explaining its role in early ribosome assembly [1] [5].
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